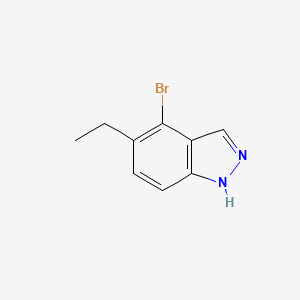

4-Bromo-5-ethyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-5-ethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of a bromine atom at the 4th position and an ethyl group at the 5th position makes this compound unique

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-ethyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 1-bromo-4-ethyl-2-nitrobenzene, a Bartoli indole synthesis can be employed . This involves the reaction of the nitrobenzene derivative with a Grignard reagent, followed by cyclization to form the indazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are common practices to achieve efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-5-ethyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Synthetic Applications

4-Bromo-5-ethyl-1H-indazole serves as a crucial intermediate in the synthesis of various indazole derivatives, which are known for their diverse biological activities. The compound can be synthesized through several methods, including bromination and subsequent reactions with different reagents to introduce various functional groups.

Synthesis Overview

The synthesis typically involves:

- Bromination : The introduction of bromine to the indazole ring.

- Functionalization : Reactions such as Suzuki-Miyaura coupling to attach aryl or alkyl groups.

For instance, one method describes synthesizing this compound through a multi-step process involving the reaction of 2-bromoaniline derivatives with ethyl groups under controlled conditions, yielding high purity and yield suitable for further applications .

Biological Activities

Research has highlighted several biological activities associated with this compound and its derivatives:

Antitumor Activity

Indazole derivatives, including those derived from this compound, have shown promising antitumor properties. For example:

- Compounds designed based on this scaffold exhibited inhibitory effects against various cancer cell lines, including Hep-G2 and HCT116 cells .

- Specific derivatives demonstrated IC50 values in the nanomolar range, indicating potent activity against tumor growth.

Antimicrobial Properties

Recent studies have also evaluated the antimicrobial efficacy of indazole derivatives against various pathogens:

- A series of compounds derived from this compound exhibited significant activity against Candida species, suggesting potential as antifungal agents .

Case Studies

Several case studies illustrate the effectiveness of this compound in drug development:

| Study | Compound | Target | IC50 (nM) | Outcome |

|---|---|---|---|---|

| Paul et al. | CFI-400945 | Polo-like kinase 4 | <10 | Effective inhibitor in colon cancer model |

| Wang et al. | Compound 82a | Pan-Pim kinases | 0.4 - 1.1 | Strong activity against multiple kinases |

| Duan et al. | Compound 105 | FGFRs | <10 | Potent pan-FGFR inhibitor with significant tumor growth inhibition |

These studies demonstrate the compound's potential across various therapeutic areas, particularly oncology and infectious diseases.

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-ethyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

4-Bromo-1H-indazole: Lacks the ethyl group at the 5th position.

5-Ethyl-1H-indazole: Lacks the bromine atom at the 4th position.

4-Bromo-3-methyl-1H-indazole: Has a methyl group instead of an ethyl group at the 5th position.

Uniqueness: 4-Bromo-5-ethyl-1H-indazole is unique due to the specific combination of the bromine atom and the ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

4-Bromo-5-ethyl-1H-indazole is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and an ethyl group, which may influence its interaction with biological targets, enhancing its therapeutic potential. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C_10H_10BrN

- Molecular Weight : Approximately 227.09 g/mol

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit promising anticancer properties. The presence of the bromine atom may enhance the compound's ability to interact with cancer-related targets.

- Mechanism of Action : Indazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds similar to this compound have demonstrated inhibition of Polo-like kinase 4 (PLK4), a crucial regulator in cell cycle progression, leading to reduced tumor growth in preclinical models .

- Case Study : A study on various indazole derivatives revealed that certain compounds exhibited nanomolar potency against PLK4, suggesting that modifications like bromination can significantly enhance biological activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Indazoles are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Research Findings : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This could position the compound as a candidate for further exploration in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

- Antibacterial Activity : A series of indazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds structurally related to this compound have been reported to exhibit potent activity against resistant strains of Staphylococcus aureus and Streptococcus pyogenes .

- Antifungal Activity : The compound's efficacy against fungal pathogens such as Candida species has also been evaluated. Indazole derivatives have demonstrated broad-spectrum antifungal activity, indicating their potential as new antifungal agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indazole derivatives to highlight its unique features:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 4-Bromo-1H-indazole | Lacks ethyl group | Simpler structure; different reactivity |

| 5-Ethylindazole | Lacks bromine atom | More reactive due to absence of halogen |

| 4-Chloro-5-ethyl-1H-indazole | Contains chlorine instead of bromine | Different reactivity and potential biological activity |

| 4-Bromo-5-methyl-1H-indazole | Contains a methyl group instead of ethyl | Variations in steric and electronic properties |

Propiedades

IUPAC Name |

4-bromo-5-ethyl-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-6-3-4-8-7(9(6)10)5-11-12-8/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKVOECDVJNABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1)NN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.